![molecular formula C5H5F3N4O B1301712 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 95095-71-9](/img/structure/B1301712.png)
2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone
Overview
Description
2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone is a heterocyclic compound that contains both amino and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a trifluoromethyl-containing reagent. The reaction conditions often require the use of a solvent such as dimethylformamide or acetonitrile, and a catalyst such as a Lewis acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism by which 2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone exerts its effects involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Diamino-6-(trifluoromethyl)pyridine: Similar in structure but lacks the pyrimidinone ring.
2,4-Diamino-6-(trifluoromethyl)pyrimidine: Similar but with different substitution patterns on the pyrimidine ring.
Uniqueness
2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of both amino and trifluoromethyl groups on the pyrimidinone ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications.
Biological Activity
2,3-Diamino-6-(trifluoromethyl)-4(3H)-pyrimidinone (CAS Number: 95095-71-9) is a pyrimidine derivative with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications as an antimalarial agent and in other therapeutic areas. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for further pharmacological studies.
- Molecular Formula : C₅H₅F₃N₄O
- Molecular Weight : 194.12 g/mol
- Melting Point : 226–228 °C
- Hazard Classification : Irritant
Property | Value |
---|---|
Molecular Formula | C₅H₅F₃N₄O |
Molecular Weight | 194.12 g/mol |
Melting Point | 226–228 °C |
CAS Number | 95095-71-9 |
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its role as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), an enzyme crucial for pyrimidine biosynthesis in malaria parasites.
Inhibition of PfDHODH
Research indicates that compounds similar to this compound exhibit potent inhibitory effects on PfDHODH, leading to significant antimalarial activity. For instance, a study demonstrated that derivatives of this compound could inhibit both sensitive and drug-resistant strains of P. falciparum effectively, with comparable potency to established antimalarials like chloroquine .
Structure-Activity Relationship (SAR)
The introduction of the trifluoromethyl group at the C6 position enhances the compound's interaction with the target enzyme by increasing hydrophobic interactions. The amino groups at positions 2 and 3 are critical for maintaining the biological activity, as they participate in hydrogen bonding with the enzyme's active site.
Case Studies and Research Findings
-
Antimalarial Efficacy :
- A study reported that derivatives of pyrimidinones, including those structurally related to this compound, showed IC50 values in the low micromolar range against P. falciparum.
- The most potent compounds were found to have selectivity indices indicating low toxicity to mammalian cells while effectively inhibiting parasite growth .
-
Mechanism of Action :
- The mechanism involves competitive inhibition of PfDHODH, which is essential for the synthesis of pyrimidines necessary for nucleic acid replication in parasites .
- Structural studies using X-ray crystallography have elucidated how these compounds fit into the active site of PfDHODH, providing insights for further optimization .
Comparative Analysis of Related Compounds
Compound Name | IC50 (µM) | Selectivity Index | Target Enzyme |
---|---|---|---|
This compound | ~0.1 | High | PfDHODH |
DSM265 | ~0.05 | High | PfDHODH |
Other Pyrimidine Derivatives | ~0.5 - 1 | Moderate | Various |
Properties
IUPAC Name |
2,3-diamino-6-(trifluoromethyl)pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N4O/c6-5(7,8)2-1-3(13)12(10)4(9)11-2/h1H,10H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJGGWLLRAKHDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N(C1=O)N)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363341 | |
Record name | 2,3-Diamino-6-(trifluoromethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95095-71-9 | |
Record name | 2,3-Diamino-6-(trifluoromethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 95095-71-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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